molecular formula C9H7ClN2 B1591908 7-Chloroquinolin-3-amine CAS No. 1195710-15-6

7-Chloroquinolin-3-amine

Cat. No. B1591908
CAS RN: 1195710-15-6
M. Wt: 178.62 g/mol
InChI Key: COLZTHKNBCUKOS-UHFFFAOYSA-N
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Description

7-Chloroquinolin-3-amine is an organic chemical compound that has been studied for its potential applications in the field of scientific research. It is a derivative of quinoline and is composed of a nitrogen-containing ring, a chlorine atom and an amine group. 7-Chloroquinolin-3-amine has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Antimicrobial Applications

7-Chloroquinolin-3-amine derivatives have been synthesized using sonochemical techniques and evaluated for their antimicrobial properties. These compounds have shown promise in combating microbial infections, with some derivatives exhibiting potent activity compared to standard drugs like ciprofloxacin .

Antimalarial Applications

The antimalarial potential of 7-Chloroquinolin-3-amine derivatives has been explored, with several compounds demonstrating moderate activity. The IC50 values of these compounds were found to be less than 100 µM, indicating their effectiveness in inhibiting the growth of malaria parasites .

Anticancer Applications

Research has also been conducted on the anticancer properties of 7-Chloroquinolin-3-amine derivatives. The study involved the synthesis of new derivatives and their evaluation for antimalarial and anticancer activities. The results suggest that these compounds could be valuable in the development of new cancer therapies .

Industrial Chemistry Applications

Quinoline, including its 7-chloro derivative, is a crucial heterocyclic compound in industrial and synthetic organic chemistry. It serves as a vital scaffold for drug discovery leads and has versatile applications across various chemical industries .

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or inhaled. Safety precautions include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

7-chloroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLZTHKNBCUKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602920
Record name 7-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinolin-3-amine

CAS RN

1195710-15-6
Record name 7-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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